1-(3-ethylphenyl)-2-methylpropan-2-ol
Overview
Description
1-(3-ethylphenyl)-2-methylpropan-2-ol is an organic compound with a molecular formula of C11H16O. It is a derivative of phenylpropanol and is characterized by the presence of an ethyl group at the third position of the phenyl ring and a methyl group at the second position of the propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-ethylphenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethylbenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C
Reagents: Isobutylmagnesium bromide, 3-ethylbenzaldehyde
Hydrolysis: Using dilute acid (e.g., HCl)
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
1-(3-ethylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: 3-ethylbenzaldehyde, 3-ethylbenzoic acid
Reduction: 1-(3-Ethylphenyl)-2-methylpropanol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-ethylphenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylphenyl-2-propanol
- 3-Ethylbenzaldehyde
- 3-Ethylbenzoic acid
Uniqueness
1-(3-ethylphenyl)-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-(3-ethylphenyl)-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-6-5-7-11(8-10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUFZCOVEPVDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298014 | |
Record name | 3-Ethyl-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-69-4 | |
Record name | 3-Ethyl-α,α-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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